Éter de bencilo SCH 58053

Descripción general

Descripción

Sch 58053 Benzyl Ether is a chemical compound with the molecular formula C33H29ClFNO3 and a molecular weight of 542.04. It is primarily used in biochemical and proteomics research . The compound is known for its specific interactions and applications in various scientific fields.

Aplicaciones Científicas De Investigación

Synthetic Methods

The synthesis of Sch 58053 Benzyl Ether typically involves the use of protective group strategies in organic synthesis. Common methods include:

- Williamson Ether Synthesis : Involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate.

- Use of Reagents : 2-benzyloxy-1-methylpyridinium triflate is often utilized for synthesizing benzyl ethers under mild conditions.

Cholesterol Absorption Inhibition

One of the most significant applications of Sch 58053 Benzyl Ether is its role as an inhibitor of cholesterol absorption. Research indicates that:

- In animal studies, particularly with mice, Sch 58053 effectively reduced cholesterol absorption by approximately 46% while increasing fecal neutral sterol excretion by 67%.

- The compound does not influence cellular cholesterol efflux but inhibits cholesterol uptake at the intestinal level, suggesting its potential as a therapeutic agent for hypercholesterolemia.

Antimicrobial and Anticancer Properties

Emerging studies suggest that derivatives of Sch 58053 may exhibit antimicrobial and anticancer activities:

- Antimicrobial Activity : Certain benzyl ether derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity : Research has indicated that compounds structurally related to Sch 58053 can suppress tumor growth in ovarian cancer models, demonstrating their potential as anticancer agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of Sch 58053 Benzyl Ether, a comparative analysis with similar compounds is essential:

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| Sch 58053 Benzyl Ether | Cholesterol absorption | Significant inhibition |

| 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline | Anticancer | Tumor growth suppression (100% in mice) |

| Other benzyl derivatives | Antimicrobial | Varies by derivative |

This table illustrates that while Sch 58053 is primarily noted for its cholesterol-lowering effects, related compounds also demonstrate significant biological activities warranting further exploration.

Case Study 1: Cholesterol Absorption in Mice

In a controlled study involving mice treated with Sch 58053, researchers observed a marked decrease in intestinal cholesterol absorption compared to control groups. The findings suggest that this compound could be a viable candidate for managing hypercholesterolemia, emphasizing its potential therapeutic applications.

Case Study 2: Anticancer Efficacy

Another notable study evaluated the anticancer properties of benzyl ether derivatives, including those structurally similar to Sch 58053. Results indicated potent activity against ovarian cancer cells, leading to complete tumor regression in xenograft models. This highlights the compound's potential as an anticancer agent.

Mecanismo De Acción

Target of Action

Sch 58053 Benzyl Ether is a potent inhibitor of cholesterol absorption . .

Mode of Action

The exact mechanism of action of Sch 58053 Benzyl Ether is unknown . It has been observed that it significantly reduces cholesterol absorption in mice .

Biochemical Pathways

Sch 58053 Benzyl Ether affects the cholesterol metabolism pathway . Instead, it may disrupt the uptake of luminal sterol across the microvillus membrane .

Result of Action

In mice fed a low cholesterol rodent diet containing Sch 58053 Benzyl Ether, cholesterol absorption was reduced by 46% and fecal neutral sterol excretion was increased by 67% . Biliary lipid composition and bile acid synthesis, pool size, and pool composition were unchanged . When the dietary cholesterol content was increased, those animals given Sch 58053 manifested lower hepatic and biliary cholesterol concentrations than their untreated controls .

Análisis Bioquímico

Biochemical Properties

It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules.

Cellular Effects

Sch 58053 Benzyl Ether has been studied for its effects on cholesterol metabolism in mice . In these studies, mice fed a diet containing Sch 58053 Benzyl Ether showed a reduction in cholesterol absorption by 46% and an increase in fecal neutral sterol excretion by 67% .

Molecular Mechanism

It is suggested that it may disrupt the uptake of luminal sterol across the microvillus membrane .

Dosage Effects in Animal Models

In animal models, specifically mice, the effects of Sch 58053 Benzyl Ether have been observed in the context of cholesterol metabolism . The effects of varying dosages of Sch 58053 Benzyl Ether in animal models have not been extensively studied.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ethers, including Sch 58053 Benzyl Ether, can be achieved through several methods. One common method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent. This reagent is effective for the synthesis of benzyl ethers and esters under mild conditions . The reaction typically involves the N-methylation of 2-benzyloxypyridine to produce the active reagent in situ, which then reacts with alcohols to form the desired benzyl ether.

Industrial Production Methods

Industrial production methods for Sch 58053 Benzyl Ether are not widely documented. the general principles of ether synthesis, such as the Williamson ether synthesis, can be applied. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction .

Análisis De Reacciones Químicas

Types of Reactions

Sch 58053 Benzyl Ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert Sch 58053 Benzyl Ether into its reduced forms.

Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Sch 58053-d4 Benzyl Ether: A deuterated analog of Sch 58053 Benzyl Ether, used in similar research applications.

Benzyl Trichloroacetimidate: Another reagent used for the synthesis of benzyl ethers under acidic conditions.

Uniqueness

Sch 58053 Benzyl Ether is unique due to its specific molecular structure and properties, which make it suitable for use under mild conditions without the need for strong acids or bases. This characteristic distinguishes it from other benzyl ether reagents and makes it valuable for sensitive synthetic applications.

Actividad Biológica

Sch 58053 Benzyl Ether is a compound with significant biological activity, particularly in the context of cholesterol absorption and potential therapeutic applications. This article delves into its synthesis, biological effects, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C33H29ClFNO3

- Molecular Weight : 542.04 g/mol

- CAS Number : 194367-71-0

Sch 58053 Benzyl Ether is characterized by its complex structure, which includes a benzyl ether moiety that plays a crucial role in its biological interactions.

Cholesterol Absorption Inhibition

One of the primary areas of investigation for Sch 58053 Benzyl Ether is its effect on cholesterol absorption. Research indicates that Sch 58053 does not influence cellular cholesterol efflux but instead acts to inhibit cholesterol absorption at the intestinal level. This was demonstrated in studies involving mouse models where the compound effectively reduced cholesterol levels without affecting the cellular mechanisms responsible for cholesterol transport .

Antimicrobial and Anticancer Properties

While the primary focus has been on cholesterol absorption, there are indications that compounds related to Sch 58053 may exhibit antimicrobial and anticancer activities. For instance, derivatives of benzyl ethers have shown promise against various bacterial strains and cancer cell lines. In particular, studies have highlighted the effectiveness of certain benzyl indole derivatives against ovarian cancer xenografts, showcasing their potential as anticancer agents .

Comparative Biological Activity

To provide a clearer understanding of Sch 58053's biological activity, a comparative analysis with related compounds is useful:

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| Sch 58053 Benzyl Ether | Cholesterol absorption | Significant inhibition |

| 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline | Anticancer | Tumor growth suppression (100% in mice) |

| Other benzyl derivatives | Antimicrobial | Varies by derivative |

This table illustrates that while Sch 58053 is primarily noted for its cholesterol-lowering effects, related compounds also show significant biological activities that warrant further exploration.

Case Study 1: Cholesterol Absorption in Mice

In a controlled study, mice treated with Sch 58053 exhibited a marked decrease in intestinal cholesterol absorption compared to control groups. The study concluded that the compound could be a viable candidate for managing hypercholesterolemia .

Case Study 2: Anticancer Efficacy

Another notable study evaluated the anticancer properties of benzyl ether derivatives, including those structurally similar to Sch 58053. The results indicated potent activity against ovarian cancer cells, leading to complete tumor regression in xenograft models .

Research Findings Summary

- Inhibition Mechanism : Sch 58053 inhibits cholesterol absorption without affecting cellular efflux mechanisms.

- Potential Therapeutic Use : The compound shows promise for therapeutic applications in hypercholesterolemia and possibly as an anticancer agent.

- Further Research Needed : Continued investigation into its mechanism of action and broader biological effects is essential.

Propiedades

IUPAC Name |

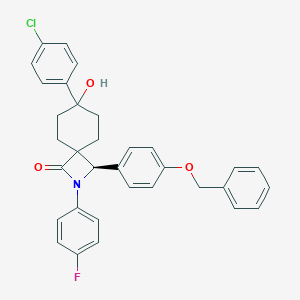

(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29ClFNO3/c34-26-10-8-25(9-11-26)33(38)20-18-32(19-21-33)30(36(31(32)37)28-14-12-27(35)13-15-28)24-6-16-29(17-7-24)39-22-23-4-2-1-3-5-23/h1-17,30,38H,18-22H2/t30-,32?,33?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSNEPSQCDBZPG-WUKUHOFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441290 | |

| Record name | Sch 58053 Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194367-71-0 | |

| Record name | Sch 58053 Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.